

# Go 6983 IC50 Values for PKC Isoforms

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## Compound Focus: Go 6983

CAS No.: 133053-19-7

Cat. No.: S548499

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The table below summarizes the inhibitory profile of **Go 6983** against various PKC isoforms, based on cell-free assay data.

| PKC Isoform         | Classification | IC50 Value (nM)                       | Notes   |
|---------------------|----------------|---------------------------------------|---|
| PKC $\alpha$        | Conventional   | 7 nM [1] [2] [3]                      | Broad-spectrum inhibition target  |
| PKC $\beta$         | Conventional   | 7 nM [1] [2] [3]                      | Broad-spectrum inhibition target  |
| PKC $\gamma$        | Conventional   | 6 nM [1] [2] [3]                      | Most potently inhibited isoform   |
| PKC $\delta$        | Novel          | 10 nM [1] [2] [3]                     | Broad-spectrum inhibition target  |
| PKC $\zeta$         | Atypical       | 60 nM [1] [2] [3]                     | Less potent target  |
| PKC $\mu$<br>(PKD1) | Other          | 20,000 nM (20 $\mu$ M)<br>[1] [3] [4] | Effectively inactive; key differentiator from some other PKC inhibitors |

This profile makes **Go 6983** a valuable tool for distinguishing the roles of conventional/novel PKCs from atypical PKCs and PKD1 [4].

## Experimental Protocols for PKC Inhibition

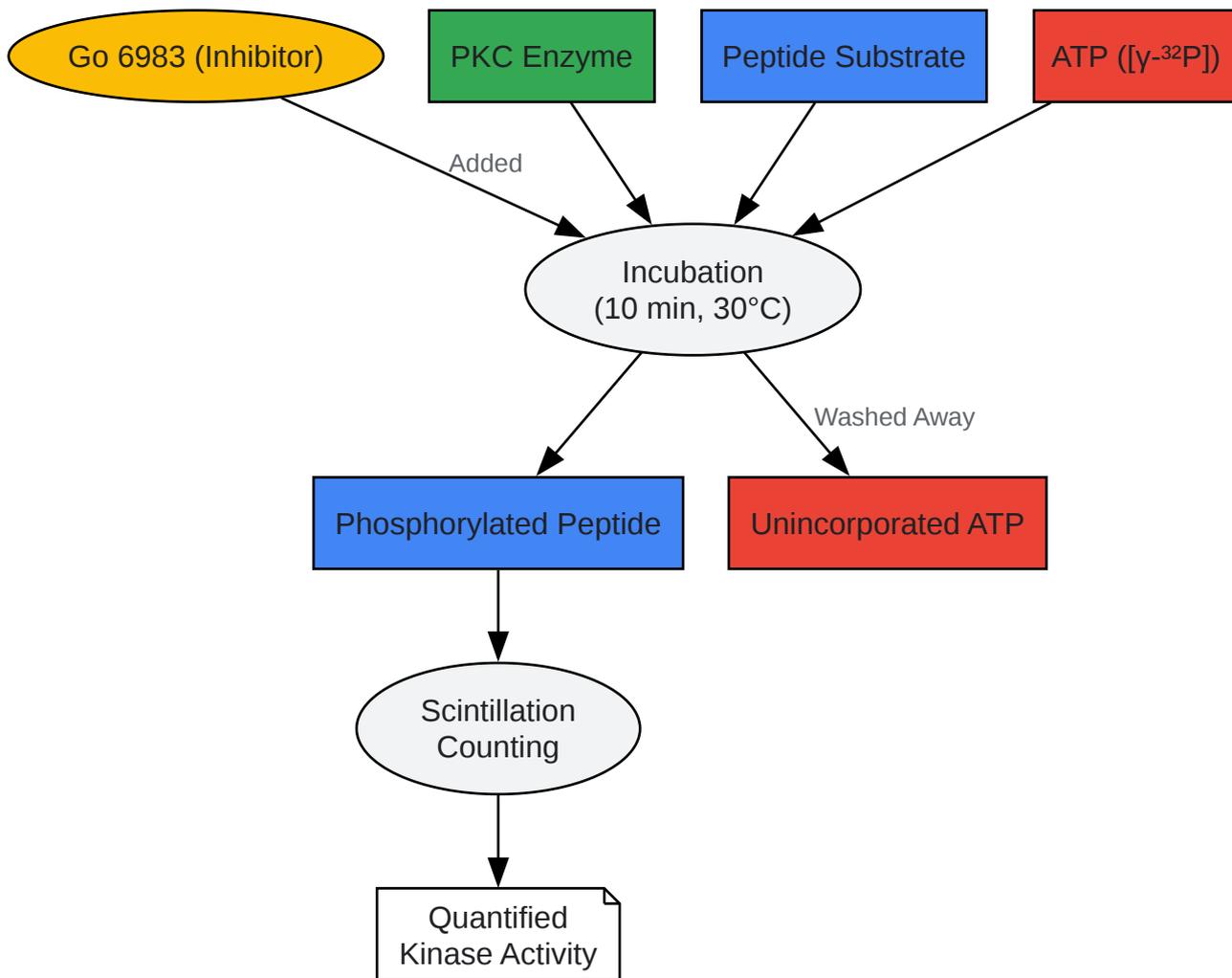
The following are standard methodologies used to determine the IC50 values and biological effects of **Go 6983**.

## In Vitro Kinase Activity Assay

This cell-free assay directly measures a compound's ability to inhibit PKC enzyme activity [2] [3] [5].

- **Procedure:**
  - **Reaction Mixture:** A typical 100  $\mu$ L reaction contains:
    - **Buffer:** 50 mM Tris-HCl (pH 7.5), 10 mM  $\beta$ -mercaptoethanol [2] [3] [5].
    - **Cofactors:** 4 mM  $MgCl_2$ , 10  $\mu$ g Phosphatidylserine (PS), 100 nM TPA (phorbol ester) [2] [3] [5].
    - **Enzyme:** Recombinant PKC isoform (e.g., from Sf9 insect cell extracts) [2] [3] [5].
    - **Substrate:** 10  $\mu$ g of a peptide substrate like syntide-2 [2] [3].
    - **ATP:** 35  $\mu$ M ATP, including radiolabeled [ $\gamma$ - $^{32}P$ ]ATP for detection [2] [3] [5].
    - **Inhibitor:** Various concentrations of **Go 6983** [2] [3].
  - **Incubation:** The reaction is carried out for 10 minutes at 30°C [2] [3] [5].
  - **Termination & Detection:** The reaction is stopped by transferring an aliquot onto phosphocellulose paper, which binds the phosphorylated peptide. Unincorporated ATP is washed away, and radioactivity is measured by scintillation counting to quantify kinase activity [2] [3] [5].

The following diagram illustrates the workflow of this kinase assay:



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*In vitro kinase assay workflow for measuring PKC inhibition.*

## Cell-Based Functional Assays

These assays evaluate the functional consequences of PKC inhibition in a cellular context.

- **Typical Protocol:**

- **Cell Culture:** Use relevant cell lines (e.g., cancer cell lines like A375, HCT116, or PC12) [1] [3].
- **Pre-treatment:** Incubate cells with **Go 6983** (common concentrations range from 0.5 to 10  $\mu$ M) for a specified time (e.g., 30 minutes to 2 hours) before stimulation [1] [3].
- **Stimulation:** Activate PKC pathways using agents like Phorbol 12-myristate 13-acetate (PMA) or growth factors [3].
- **Readout:** Measure downstream effects using techniques like:

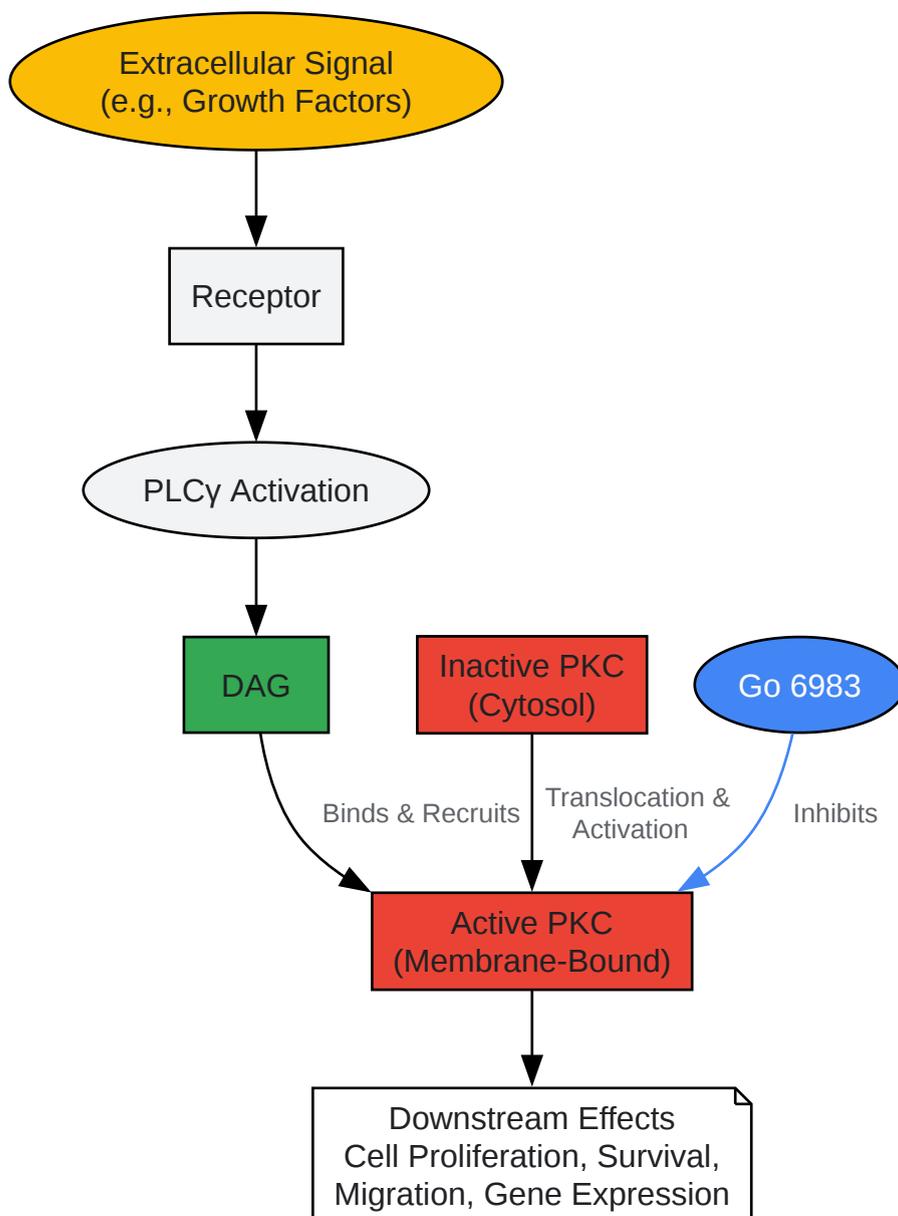
- **Western Blot:** Analyze phosphorylation of PKC substrates or expression of target proteins (e.g., FLIP) [3].
- **ELISA/Cell Viability Assays:** Determine IC50 values for cell growth inhibition over 24-72 hours [2].
- **Measurement of Reactive Oxygen Species (ROS):** Assess the compound's effect on NADPH oxidase activity [3].

## Key Biological Effects and Signaling Pathways

**Go 6983** has been shown to induce several biological effects by blocking PKC activity in different pathways.

- **Cardioprotection:** In models of myocardial ischemia/reperfusion injury, **Go 6983** (50-100 nM) improves the recovery of cardiac contractile function. This is linked to its ability to reduce polymorphonuclear leukocyte (PMN) adherence to the endothelium and infiltration into heart tissue, and to significantly inhibit superoxide release from PMNs [1] [3].
- **Antitumor Activity:** **Go 6983** can inhibit tumor cell growth and metastasis. It has been shown to inhibit osteolysis in breast cancer bone metastasis models *in vivo* (at doses of 2.5 and 5 mg/kg) and reduce pulmonary metastasis in a mouse melanoma model (B16BL6) [2] [3].
- **Regulation of Pluripotency:** **Go 6983** (used at 2  $\mu$ M) is a component of specific culture media (like t2iL+Go) used to optimize the growth and viability of naïve human pluripotent stem cells, helping to maintain them in a more basal state of pluripotency [1].

The diagram below depicts a generalized view of PKC activation and the point of inhibition by **Go 6983**:



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Generalized PKC activation pathway and inhibition by **Go 6983**.

## Chemical and Physical Properties

For laboratory use, note the following key data for **Go 6983**:

- **CAS Number:** 133053-19-7 [1] [2] [5]
- **Molecular Formula:** C<sub>26</sub>H<sub>26</sub>N<sub>4</sub>O<sub>3</sub> [1] [2] [5]

- **Molecular Weight:** 442.51 g/mol [1] [2] [3]
- **Solubility:** Soluble in DMSO (~22-50 mg/mL, ~50 mM). It is insoluble in water and ethanol [1] [3] [5].
- **Storage:** Store at -20°C [1] [2].

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## References

1. Go 6983 | Protein Kinase C [tocris.com]
2. | Go Inhibitors | 6983 Inhibitor | TargetMol PKC Protein Kinase C [targetmol.com]
3. Go 6983 | PKC inhibitor | Mechanism | Concentration [selleckchem.com]
4. Protein kinase C inhibitor Gö6976 but not Gö6983 induces the ... [pmc.ncbi.nlm.nih.gov]
5. | CAS#:133053-19-7 | Chemsrvc Go 6983 [chemsrc.com]

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